molecular formula C10H16N4O B11730776 3-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11730776
M. Wt: 208.26 g/mol
InChI Key: SLPBQVTWAMKUDB-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-amino-N-cyclopropyl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C10H16N4O/c1-2-5-14-6-8(9(11)13-14)10(15)12-7-3-4-7/h6-7H,2-5H2,1H3,(H2,11,13)(H,12,15)

InChI Key

SLPBQVTWAMKUDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NC2CC2

Origin of Product

United States

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